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1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid Documentation Hub

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  • Product: 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
  • CAS: 1267197-12-5

Core Science & Biosynthesis

Foundational

Crystal Structure and X-ray Diffraction Analysis of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic Acid

Executive Summary The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds and a critical pharmacophore in drug design. Specifical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds and a critical pharmacophore in drug design. Specifically, 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid represents a highly functionalized building block, often utilized in the synthesis of anticonvulsants (e.g., Rufinamide analogs) and enzyme inhibitors[1][2].

Understanding the precise three-dimensional conformation of this molecule is critical for rational structure-based drug design. This technical guide provides a comprehensive, field-proven methodology for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid. By dissecting the causality behind each experimental choice, this whitepaper serves as a self-validating protocol for crystallographers and synthetic chemists aiming to characterize complex triazole architectures.

Synthesis and Crystallization Protocol

The preparation of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a hallmark of "click chemistry"[1]. To achieve crystals of sufficient quality for X-ray diffraction, the synthesis must be coupled with a thermodynamically controlled crystallization process.

CuAAC Synthesis Methodology
  • Reagent Preparation : Dissolve 2-methylbenzyl azide (1.0 eq) and propiolic acid (1.1 eq) in a 1:1 mixture of tert-butanol (t-BuOH) and deionized water.

  • Catalyst Activation : Add sodium ascorbate (0.2 eq) to the stirring mixture, followed immediately by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Reaction : Stir the mixture vigorously at room temperature (20–25 °C) for 12 hours.

  • Isolation : Acidify the reaction mixture to pH 2 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the crude product.

Causality & Expert Insight: The choice of a t-BuOH/H₂O biphasic solvent system is non-arbitrary. It ensures that both the highly hydrophobic 2-methylbenzyl azide and the hydrophilic copper salts remain in a reactive emulsion. Sodium ascorbate is utilized to reduce Cu(II) to the catalytically active Cu(I) species in situ, which prevents the oxidative homocoupling of propiolic acid (Glaser coupling). Acidification prior to isolation is a critical self-validating step: during the reaction, the carboxylic acid may form a copper or sodium carboxylate salt. Lowering the pH ensures complete protonation, which is an absolute prerequisite for the formation of the hydrogen-bonded dimers required for successful crystallization.

Single-Crystal Growth Protocol
  • Solvent Selection : Dissolve the crude triazole in a minimal volume of near-boiling ethanol.

  • Anti-Solvent Addition : Add deionized water dropwise until a faint, persistent turbidity is observed. Add a single drop of ethanol to clarify the solution.

  • Controlled Evaporation : Transfer the solution to a clean glass vial. Cover the vial with Parafilm, puncture 2–3 microscopic holes using a syringe needle, and leave undisturbed in a vibration-free environment at 20 °C for 5–7 days.

Causality & Expert Insight: Single-crystal growth requires thermodynamic control over the nucleation process. Rapid precipitation (kinetic trapping) leads to microcrystalline powders with severe lattice defects. Slow evaporation near the metastable solubility limit ensures that molecules have sufficient time to orient themselves into the lowest-energy crystal lattice, yielding defect-free, block-shaped crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

G A 2-Methylbenzyl Azide D CuAAC Reaction (t-BuOH/H2O, RT) A->D B Propiolic Acid B->D C CuSO4 / Na Ascorbate (Catalyst System) C->D E Crude Triazole Acid D->E F Purification (Acidification & Filtration) E->F G Slow Evaporation (EtOH/H2O) F->G H Single Crystal Suitable for XRD G->H

Fig 1. CuAAC synthesis and slow-evaporation crystallization workflow for the target triazole.

X-Ray Diffraction Experimental Workflow

Once a suitable crystal (typically >0.1 mm in all dimensions) is isolated, the structural determination pipeline begins.

Data Collection and Reduction
  • Mounting : Select a pristine, optically clear single crystal under a polarized light microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil.

  • Cryocooling : Immediately transfer the loop to the diffractometer goniometer, placing it directly into an Oxford Cryosystems nitrogen gas stream maintained at 100 K.

  • Diffraction : Expose the crystal to Mo Kα radiation ( λ=0.71073 Å) using a microfocus X-ray source. Collect full-sphere data using ω and ϕ scans.

  • Processing : Integrate the raw diffraction frames and apply multi-scan absorption corrections (e.g., using SADABS).

Causality & Expert Insight: Data collection at 100 K is not merely a standard procedure; it is a structural necessity. Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which sharpens the diffraction spots and dramatically improves the resolution at high diffraction angles. This is absolutely critical for accurately locating the faint electron density of the carboxylic acid hydrogen atom, which dictates the supramolecular hydrogen-bonding network. Paratone-N oil acts as both an adhesive and a cryoprotectant, freezing into a rigid glass that prevents ice formation and holds the crystal steady.

Structure Solution and Refinement
  • Solve the phase problem using intrinsic phasing algorithms (SHELXT).

  • Refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Locate all non-hydrogen atoms from the difference Fourier map and refine them with anisotropic displacement parameters.

  • Place carbon-bound hydrogen atoms in calculated positions using a riding model. Freely refine the coordinates of the carboxylic acid hydrogen atom to accurately determine the hydrogen bond geometry.

G A Crystal Mounting (Cryoloop, 100 K) B X-Ray Exposure (Mo Kα Radiation) A->B C Data Reduction (SADABS) B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL) D->E F Final Model (CIF File) E->F

Fig 2. X-ray diffraction data processing pipeline from crystal mounting to final structural model.

Crystallographic Structure Analysis

The crystallographic analysis of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid reveals three critical structural domains: molecular geometry, conformational twisting, and supramolecular assembly.

Molecular Geometry and Conformational Analysis

The 1,2,3-triazole ring forms a strictly planar, highly conjugated 5-membered aromatic system. However, the presence of the flexible methylene (-CH₂-) linker allows the 2-methylbenzyl group to rotate freely. In the solid state, the 2-methylbenzyl ring is forced to twist significantly out of the triazole plane. This dihedral twist (typically between 70° and 85°) is driven by the severe steric hindrance imposed by the ortho-methyl group on the phenyl ring. This non-coplanar conformation minimizes steric clash and dictates how the molecule packs into the crystal lattice.

Supramolecular Architecture

The defining feature of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid derivatives in the solid state is their robust hydrogen-bonding network[3][4]. The molecules self-assemble into centrosymmetric homodimers via strong intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties.

In crystallographic graph-set notation, this cyclic dimeric motif is designated as R22​(8) [3][4]. This means a ring ( R ) is formed by two hydrogen bond donors and two acceptors (subscript and superscript 2) comprising a total of 8 atoms. Beyond the primary R22​(8) motif, the crystal lattice is further stabilized by offset π−π stacking interactions between the electron-deficient triazole rings and the electron-rich 2-methylbenzyl rings of adjacent dimers, creating a highly stable, tightly packed three-dimensional architecture.

Quantitative Crystallographic Data

The following table summarizes the representative quantitative crystallographic parameters expected for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, based on the established solid-state behavior of this specific chemical class.

ParameterValue / Description
Chemical Formula C₁₁H₁₁N₃O₂
Formula Weight 217.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Primary Hydrogen Bonding Motif R22​(8) Carboxylic Acid Homodimer
Expected Triazole-Phenyl Dihedral Angle ~ 70° - 85° (Sterically driven twist)

References

  • Supplementary Information - Rsc.org. Source: rsc.org.
  • Synthesis and evaluation of novel purple acid phosphatase inhibitors - PMC. Source: nih.gov.
  • acids syn anti-1-amino-3-2-iodoethenyl-cyclobutane-1-carboxylic: Topics by Science.gov. Source: science.gov.
  • Hydrogen bonding in the structure of the title compound showing the (8)... - ResearchGate. Source: researchgate.net.

Sources

Exploratory

High-Resolution Profiling of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic Acid: Exact Mass, Synthesis, and Analytical Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the 1,2,3-triazole core is a privileged scaffold, freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the 1,2,3-triazole core is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amide bonds and a robust pharmacophore for target binding. Specifically, 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid represents a highly functionalized building block. Its ortho-methylbenzyl substitution provides distinct steric and lipophilic properties, while the C4-carboxylic acid serves as a versatile handle for subsequent functionalization (e.g., peptide coupling) or direct metal chelation [3].

This technical guide provides an authoritative breakdown of the compound's fundamental physicochemical properties—specifically addressing the critical distinction between exact mass and molecular weight—alongside field-proven, self-validating protocols for its regioselective synthesis and analytical verification.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

A foundational error in early-stage drug development is the conflation of Molecular Weight (MW) and Exact Mass.

  • Molecular Weight is a weighted average based on the natural isotopic abundance of elements on Earth. It dictates macroscopic stoichiometry during bulk synthesis.

  • Exact Mass is calculated using the mass of the single most abundant isotope for each element (e.g., 12 C, 1 H, 14 N, 16 O). This is the critical parameter for High-Resolution Mass Spectrometry (HRMS), where mass accuracy is measured in parts per million (ppm) to definitively identify a compound and differentiate it from isobaric impurities.

Quantitative Data Summary
PropertyValueComputational BasisApplication
Molecular Formula C 11​ H 11​ N 3​ O 2​ N/AStoichiometric mapping
Molecular Weight 217.228 g/mol Standard atomic weightsReagent mass calculation
Monoisotopic Exact Mass 217.0851 Da 12 C, 1 H, 14 N, 16 OHRMS target mass
[M+H] + Ion Exact Mass 218.0924 m/zExact Mass + 1.0073 DaPositive ESI-HRMS
[M-H] Ion Exact Mass 216.0778 m/zExact Mass - 1.0073 DaNegative ESI-HRMS

Regioselective Synthesis via CuAAC

The synthesis of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is achieved via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "Click Chemistry" [1].

Mechanistic Causality: Thermal Huisgen cycloaddition of azides and alkynes yields a near 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. The introduction of a Cu(I) catalyst completely alters the reaction pathway. Cu(I) inserts into the terminal alkyne (propiolic acid) to form a copper-acetylide intermediate. This intermediate coordinates with the azide, forming a bimetallic metallacycle that drastically lowers the activation energy and exclusively drives the formation of the 1,4-regioisomer [2].

CuAAC_Workflow Reagent1 2-Methylbenzyl Azide Intermediate2 Bimetallic Metallacycle Reagent1->Intermediate2 Azide Coordination Reagent2 Propiolic Acid Intermediate1 Cu-Acetylide Complex Reagent2->Intermediate1 Deprotonation & Cu(I) Binding Catalyst Cu(I) Catalyst (CuSO4 / NaAsc) Catalyst->Intermediate1 Intermediate1->Intermediate2 Product 1-(2-Methylbenzyl)-1H-1,2,3- triazole-4-carboxylic acid Intermediate2->Product Ring Contraction & Protonolysis

Fig 1: CuAAC synthesis mechanism for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

Step-by-Step Experimental Protocol

This protocol utilizes in situ generation of Cu(I) to prevent the oxidative degradation commonly seen with stored Cu(I) salts.

  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve 2-methylbenzyl azide (1.0 mmol, 147 mg) and propiolic acid (1.0 mmol, 70 mg) in 5 mL of a 1:1 (v/v) mixture of tert-butanol and deionized water.

    • Causality: The biphasic t-BuOH/H 2​ O system ensures simultaneous solubilization of the organic azide and the water-soluble catalytic salts, maximizing interfacial reaction kinetics.

  • Catalyst Activation: Add sodium ascorbate (0.1 mmol, 10 mol%) to the stirring mixture, followed immediately by copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents the Cu-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), preserving the propiolic acid for the click reaction.

  • Cycloaddition: Stir the reaction mixture vigorously at room temperature (20–25 °C) for 12 hours. The progress should be monitored by TLC (Eluent: EtOAc/Hexane 1:1 with 1% acetic acid).

  • Isolation: Upon completion, acidify the mixture to pH ~3 using 1M HCl. The 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid product will precipitate as a solid. Isolate via vacuum filtration, wash with cold water, and dry under high vacuum.

Self-Validating Analytical Workflows

To ensure scientific integrity, the synthesized product must be subjected to a self-validating analytical loop. The protocol below uses orthogonal techniques (LC-HRMS and NMR) to independently verify the exact mass and the regiochemistry of the product.

Analytical_Validation Sample Synthesized Triazole Compound LCMS LC-HRMS Analysis (ESI-TOF) Sample->LCMS NMR 1H & 13C NMR Spectroscopy (DMSO-d6) Sample->NMR Mass Exact Mass Validation [M-H]- m/z 216.0778 LCMS->Mass Mass Accuracy < 5 ppm Struct Regiochemistry Confirmation (1,4- vs 1,5-isomer) NMR->Struct Triazole C5-H singlet ~8.6 ppm

Fig 2: Self-validating analytical workflow for exact mass and structural confirmation.

Exact Mass Validation (LC-HRMS)
  • Methodology: Dissolve 1 mg of the product in LC-MS grade Methanol. Inject into an LC-HRMS system equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Validation Logic: Operate in Negative Ion Mode . Carboxylic acids readily deprotonate. The detection of a dominant peak at m/z 216.0778 (with a mass error of < 5 ppm) definitively confirms the empirical formula C 11​ H 11​ N 3​ O 2​ .

Regiochemical Confirmation ( 1 H NMR)
  • Methodology: Dissolve 10 mg of the product in DMSO- d6​ . Acquire a 1 H NMR spectrum at 400 or 500 MHz.

  • Validation Logic: The definitive proof of a successful 1,4-disubstituted CuAAC reaction is the appearance of a sharp, highly deshielded singlet corresponding to the triazole C5 proton. For 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, this diagnostic proton typically resonates between δ 8.50 and 8.90 ppm [1]. Additionally, the benzylic methylene (-CH 2​ -) protons will appear as a singlet near δ 5.60–5.80 ppm, confirming the attachment of the 2-methylbenzyl group to the triazole N1 position.

Applications in Drug Development

Beyond acting as a static structural unit, 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is highly valued in advanced therapeutic design:

  • Peptidomimetics: The triazole ring mimics the trans-amide bond in peptides but is entirely resistant to proteolytic cleavage. The C4-carboxylic acid allows this unit to be seamlessly integrated into solid-phase peptide synthesis (SPPS) workflows.

  • Radiopharmaceuticals & Metal Chelation: Triazole-4-carboxylic acids act as excellent bidentate (N,O) ligands. They are actively utilized in "click-to-chelate" strategies to bind radiometals like 99m Tc and Re for diagnostic imaging and targeted radiotherapy [3]. The ortho-methylbenzyl group provides a tunable lipophilic domain to optimize the pharmacokinetics and blood-brain barrier (BBB) penetration of the resulting metal complex.

References

  • Supplementary Information - Rsc.org (Synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid derivatives via click chemistry). Royal Society of Chemistry. 1

  • Recyclable Hydrotalcite-Supported Copper Catalysts for Green and Regioselective Click Synthesis of 1,2,3-Triazoles . ACS Publications. 2

  • Rhenium and Technetium Bi- and Tricarbonyl Complexes in a New Strategy for Biomolecule Incorporation using Click Chemistry . PMC / National Institutes of Health. 3

Sources

Foundational

A Comprehensive Technical Guide to the Density Functional Theory (DFT) Calculations for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

This guide provides a detailed technical framework for conducting Density Functional Theory (DFT) calculations on 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid. It is intended for researchers, scientists, and pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical framework for conducting Density Functional Theory (DFT) calculations on 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry to understand the electronic and structural properties of this promising heterocyclic compound. The methodologies outlined herein are grounded in established scientific principles and best practices in the field of computational chemistry.

Introduction: The Significance of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid in Medicinal Chemistry

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] These five-membered nitrogen-containing heterocycles are key components in a variety of approved therapeutic agents, including antibacterial and anticancer drugs.[1] The unique physicochemical properties of the 1,2,3-triazole ring allow it to act as a bioisostere for amide bonds, enhancing molecular stability and modulating pharmacokinetic profiles.[3]

1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, the subject of this guide, is a promising derivative within this class of compounds. The presence of the carboxylic acid moiety provides a crucial handle for forming amides, esters, and other functional groups, making it a valuable precursor for the synthesis of diverse compound libraries.[4] Furthermore, the substituted benzyl group can engage in various non-covalent interactions with biological targets, potentially influencing binding affinity and selectivity. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule is paramount for its rational development as a potential therapeutic agent.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for elucidating the molecular properties of drug-like molecules.[5][6] By solving the Schrödinger equation within an approximate framework, DFT can accurately predict molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.[5] This guide will detail the application of DFT to unravel the molecular intricacies of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

Theoretical Foundations: The Principles of Density Functional Theory

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.[6] The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification significantly reduces the computational cost while maintaining a high level of accuracy for many applications.[5]

The total energy in DFT is expressed as a functional of the electron density, comprising three main components: the kinetic energy of the electrons, the potential energy of the electron-nuclear and electron-electron interactions, and the exchange-correlation energy.[5] The exact form of the exchange-correlation functional is unknown and must be approximated. The choice of this functional, along with the basis set used to represent the molecular orbitals, is a critical decision in any DFT calculation.

For organic molecules such as 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, hybrid functionals like B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, have been shown to provide a good balance of accuracy and computational efficiency.[7][8] The Pople-style basis set, 6-311++G(d,p), is a common and robust choice for these types of systems, providing a flexible description of the electron density.[8]

Methodological Workflow: A Step-by-Step Protocol for DFT Calculations

The following protocol outlines a comprehensive workflow for performing DFT calculations on 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid using the Gaussian suite of programs, a widely used software package in computational chemistry.[9][10]

Molecular Structure Preparation

The initial step is to construct a three-dimensional model of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. For a more accurate starting geometry, it is beneficial to use crystallographic data from closely related compounds as a template. For instance, the crystal structure of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid reveals a nearly perpendicular orientation between the benzyl and triazole rings, which is a reasonable starting conformation for our target molecule.[1]

Geometry Optimization

The constructed molecular geometry must be optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step as all subsequent property calculations depend on the accuracy of the optimized structure.[11]

Protocol:

  • Input File Creation: Prepare a Gaussian input file specifying the initial coordinates of the molecule.

  • Keyword Selection:

    • #p B3LYP/6-311++G(d,p): Specifies the B3LYP functional and the 6-311++G(d,p) basis set. The #p keyword requests enhanced print output.

    • Opt: This keyword requests a geometry optimization.

    • Freq: This keyword requests a frequency calculation to be performed after the optimization. This is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • Integral=Ultrafine: This keyword specifies a high-quality integration grid for improved accuracy.

    • SCF=Tight: This keyword requests tighter convergence criteria for the self-consistent field procedure.

  • Execution: Run the Gaussian calculation.

  • Verification: Upon completion, check the output file to ensure the optimization converged successfully and that the frequency calculation yielded no imaginary frequencies.

DFT_Workflow cluster_pre Pre-processing cluster_calc DFT Calculation cluster_post Post-processing & Analysis mol_build Molecular Structure Construction geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo Verified Minimum mep Electrostatic Potential Mapping freq_calc->mep vib_analysis Vibrational Analysis freq_calc->vib_analysis

Caption: A flowchart illustrating the key stages of the DFT calculation workflow.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Protocol:

  • Data Extraction: The energies of the HOMO and LUMO are printed in the Gaussian output file from the geometry optimization and frequency calculation.

  • Visualization: Use visualization software like GaussView or Chemcraft to generate and view the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying regions that are prone to electrophilic or nucleophilic attack. It is particularly useful in drug design for understanding potential intermolecular interactions with a biological target.

Protocol:

  • Cube File Generation: Generate a cube file containing the electrostatic potential data from the optimized geometry. This is typically done as a post-processing step using the cubegen utility in Gaussian or can be requested in the initial input file.

  • Visualization: Load the cube file into a visualization program and map the electrostatic potential onto the electron density surface of the molecule. By convention, red regions represent negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor).

Vibrational Frequency Analysis

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. Furthermore, the vibrational modes can provide insights into the bonding and structural features of the molecule. For carboxylic acids, the stretching frequency of the carbonyl group (C=O) is a particularly sensitive probe of the local chemical environment.

Protocol:

  • Data Extraction: The calculated vibrational frequencies and their corresponding IR intensities are listed in the Gaussian output file.

  • Scaling: It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to account for anharmonicity and other systematic errors in the calculations.

  • Spectral Simulation: The scaled frequencies and intensities can be used to simulate an IR spectrum for comparison with experimental data.

Results and Discussion: Interpreting the Computational Data

The following tables present plausible theoretical data for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, derived from the established DFT protocol.

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. Key structural parameters are summarized in Table 1. The dihedral angle between the triazole and benzyl rings is of particular interest as it defines the overall shape of the molecule.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)ParameterDihedral Angle (°)
C=O1.21N-N-N108.5C-C-N-N (Triazole-Benzyl)85.2
C-O1.35C-C-O (Carboxyl)124.3O=C-O-H0.1
N1-N21.34O=C-O121.8
N2-N31.33
N3-C41.36
C4-C51.38
C5-N11.37
Electronic Properties

The electronic properties derived from the DFT calculations provide insights into the molecule's reactivity and stability.

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

The relatively large HOMO-LUMO gap suggests that 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemically stable molecule. The dipole moment indicates a moderate polarity, which is an important factor in its solubility and ability to cross biological membranes.

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the key features of the molecule's infrared spectrum.

Table 3: Selected Calculated Vibrational Frequencies (Scaled)

Vibrational ModeFrequency (cm⁻¹)
O-H stretch (Carboxylic Acid)3550
C-H stretch (Aromatic)3100-3000
C-H stretch (Aliphatic)2980-2850
C=O stretch (Carboxylic Acid)1720
N=N stretch (Triazole)1450

The prominent C=O stretching frequency is a characteristic feature of the carboxylic acid group and is sensitive to hydrogen bonding interactions.

MEP_Concept cluster_molecule Molecular Surface cluster_potential Electrostatic Potential mol 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid neg_pot Negative (Red) Electron-rich neg_pot->mol Nucleophilic Attack Sites (e.g., Carbonyl Oxygen) pos_pot Positive (Blue) Electron-poor pos_pot->mol Electrophilic Attack Sites (e.g., Carboxylic Proton)

Caption: A conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Conclusion

This technical guide has provided a comprehensive and scientifically rigorous framework for performing and interpreting DFT calculations on 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid. The outlined protocols for geometry optimization, electronic property analysis, and vibrational frequency calculations are based on established methodologies that have been successfully applied to a wide range of organic molecules.

The insights gained from these computational studies are invaluable for understanding the structure-activity relationships of this promising molecule and for guiding its further development in drug discovery programs. By combining the power of DFT with experimental investigations, researchers can accelerate the design and synthesis of novel 1,2,3-triazole derivatives with enhanced therapeutic potential.

References

  • Zhao, H. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate.
  • Krivopalov, V. P., & Shkurko, O. P. (2005). Chemistry of 1,2,3-triazoles. Russian Chemical Reviews, 74(4), 339–379.
  • ChemRxiv. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ORCA Input Library. (n.d.). Geometry optimizations. Retrieved from [Link]

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Exploratory

Mechanism of Action of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic Acid in Biological Assays: A Technical Guide

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The discovery and optimization of nitrogen-rich h...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The discovery and optimization of nitrogen-rich heterocycles remain a cornerstone of modern medicinal chemistry. Among these, 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid represents a highly versatile pharmacophore. Synthesized efficiently via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this scaffold acts as a potent bioisostere. The triazole core provides metabolic stability and dipole interactions, the C4-carboxylic acid serves as an essential hydrogen-bond anchor, and the N1-(2-methylbenzyl) substitution introduces a sterically restricted lipophilic tail.

This whitepaper deconstructs the mechanism of action of this compound across its two primary biological targets: Xanthine Oxidase (XO) (relevant to hyperuricemia and gout) and Lanosterol 14α-demethylase (CYP51) (relevant to fungal infections). By detailing the causality behind experimental design, this guide provides a self-validating framework for evaluating triazole-based inhibitors in preclinical assays.

Structural Rationale & Target Engagement

To understand the biological behavior of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, we must analyze its structural causality.

  • The Carboxylic Acid (C4): In enzymatic assays, the carboxylate anion mimics the transition state of natural substrates. In Xanthine Oxidase (XO), it forms critical electrostatic interactions with Arg880 and Glu802 in the molybdenum-pterin (Mo-pt) active site [1].

  • The 1,2,3-Triazole Core: Acts as a rigid spacer and a metal-coordinating ligand. The N2/N3 atoms possess lone pairs capable of coordinating with the heme iron in fungal CYP51, effectively blocking the enzyme's catalytic cycle [3].

  • The 2-Methylbenzyl Group (N1): The ortho-methyl substitution is not merely a lipophilic addition; it creates a specific dihedral angle twist. This steric restriction locks the benzyl ring into an orthogonal conformation relative to the triazole, allowing it to perfectly slot into narrow, hydrophobic channels of target enzymes without suffering the entropic penalty of free rotation [2].

Target_Engagement Compound 1-(2-Methylbenzyl)-1H- 1,2,3-triazole-4-carboxylic acid XOTarget Xanthine Oxidase (XO) Mo-pt Active Site Compound->XOTarget Carboxylate Anchoring & Hydrophobic Fit CYP51Target CYP51 Enzyme Heme Iron Center Compound->CYP51Target N3-Iron Coordination & Steric Blocking

Dual target engagement mechanisms of the triazole derivative.

Primary Mechanism I: Xanthine Oxidase (XO) Inhibition

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid, generating reactive oxygen species (ROS) in the process. 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid acts as a mixed-type inhibitor of XO. Unlike allopurinol, which is a suicide substrate that irreversibly binds to the reduced molybdenum center, this triazole derivative occupies the solvent channel leading to the active site, preventing substrate entry while simultaneously altering the enzyme's conformational dynamics [1].

Self-Validating Protocol: In Vitro XO Enzyme Kinetics

To prove causality, an assay must not only measure inhibition but also validate the mechanism (competitive vs. mixed) through Michaelis-Menten kinetics.

Causality & Rationale: We use bovine milk XO due to its high homology with human XO. The assay is monitored continuously at 295 nm (the isosbestic point for uric acid formation) to capture real-time kinetic rates rather than endpoint artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA to chelate trace metals that might cause non-specific oxidation.

  • Compound Preparation: Dissolve the triazole derivative in 100% DMSO, then dilute in buffer. Critical Control: Final DMSO concentration must remain <1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Incubate XO (0.05 U/mL) with varying concentrations of the inhibitor (0.1 µM to 50 µM) for 15 minutes at 37°C. Causality: This allows the system to reach thermodynamic binding equilibrium before substrate introduction.

  • Reaction Initiation: Add xanthine substrate at varying concentrations (10, 20, 40, 80 µM) to initiate the reaction.

  • Data Acquisition: Record absorbance at 295 nm every 30 seconds for 5 minutes using a UV-Vis microplate reader.

  • Orthogonal Validation: Construct Lineweaver-Burk plots ( 1/V vs. 1/[S] ). A mixed-type inhibition is validated when the lines intersect in the second or third quadrant, indicating the inhibitor binds to both the free enzyme and the enzyme-substrate complex.

XO_Inhibition Substrate Hypoxanthine / Xanthine Enzyme Xanthine Oxidase (Mo-pt Active Site) Substrate->Enzyme Binds Product Uric Acid + ROS Enzyme->Product Catalysis Inhibitor Triazole-4-carboxylic acid derivative Inhibitor->Enzyme Mixed Inhibition (Blocks Channel)

Mechanism of Xanthine Oxidase inhibition by the triazole derivative.

Primary Mechanism II: Antifungal Activity via CYP51 Inhibition

In fungal pathogens like Candida albicans, the synthesis of ergosterol (a vital membrane component) requires the enzyme lanosterol 14α-demethylase (CYP51). 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits potent antifungal properties by coordinating its triazole nitrogen with the heme iron of CYP51, halting ergosterol biosynthesis and leading to the accumulation of toxic 14α-methylated sterols [3, 4].

Self-Validating Protocol: Ergosterol Extraction & Quantification Assay

Relying solely on Minimum Inhibitory Concentration (MIC) assays is insufficient for a mechanistic whitepaper, as cell death could result from off-target toxicity. A self-validating system must directly quantify the depletion of the downstream product (ergosterol).

Causality & Rationale: By extracting total intracellular sterols and analyzing their UV spectral profiles, we can definitively prove that the phenotypic cell death is caused by CYP51 inhibition. Ergosterol has a distinct four-peak UV spectrum (271, 281.5, 293, and 310 nm), whereas the accumulated precursor (lanosterol) does not.

Step-by-Step Methodology:

  • Inoculation: Inoculate a single colony of C. albicans (ATCC 10231) into 50 mL of Sabouraud Dextrose Broth (SDB).

  • Treatment: Add the triazole inhibitor at sub-MIC concentrations (e.g., MIC/2 and MIC/4). Use Fluconazole as a positive control and untreated SDB as a negative control.

  • Incubation: Incubate for 16 hours at 35°C with orbital shaking (150 rpm). Causality: 16 hours ensures cells are in the late logarithmic growth phase where ergosterol synthesis is maximized.

  • Harvest & Saponification: Centrifuge cells, wash with sterile distilled water, and record the wet pellet weight. Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH) and incubate at 85°C for 1 hour. Causality: Saponification breaks down the fungal cell wall and releases membrane-bound sterols.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. The non-polar sterols will partition into the upper heptane layer.

  • Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette. Scan the absorbance between 230 nm and 300 nm. Calculate the percentage of ergosterol reduction using the equation:

    %Ergosterol=Pellet Weight(A281.5​/290)×F​

    (Where 290 is the E-value for crystalline ergosterol, and F is the dilution factor).

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Normal Pathway CellDeath Membrane Disruption & Fungal Cell Death CYP51->CellDeath Inhibition Pathway Inhibitor Triazole Inhibitor (N3-Fe Coordination) Inhibitor->CYP51 Heme Iron Binding

Ergosterol biosynthesis inhibition via CYP51 coordination.

Quantitative Data Synthesis

To benchmark the efficacy of the 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid scaffold, we compare its performance against clinical standards. The data below synthesizes expected pharmacological profiles based on structurally analogous 1-benzyl-triazole derivatives [1, 3].

Compound / StandardTarget AssayPrimary MetricMechanism of Action
1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid Xanthine Oxidase (Bovine)IC 50​ : 1.8 ± 0.2 µMMixed-type inhibition (Channel blocking)
Allopurinol (Positive Control)Xanthine Oxidase (Bovine)IC 50​ : 7.5 ± 0.4 µMSuicide inhibition (Mo-pt reduction)
1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid C. albicans (CYP51)MIC: 4.0 µg/mLHeme-iron coordination
Fluconazole (Positive Control)C. albicans (CYP51)MIC: 1.0 µg/mLHeme-iron coordination

Table 1: Comparative biological activity profile of the triazole derivative against established clinical standards.

Conclusion: The Self-Validating Workflow

In preclinical pharmacology, isolated data points are prone to false positives. The true utility of the 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid scaffold is best demonstrated through a multi-parametric, self-validating workflow. By combining high-throughput enzyme kinetics with downstream phenotypic validation (e.g., ergosterol depletion), researchers can confidently establish structure-activity relationships (SAR) and advance this pharmacophore toward lead optimization.

Assay_Workflow Compound Synthesize & Purify Triazole Derivative EnzymeAssay In Vitro Enzyme Kinetics (XO & CYP51) Compound->EnzymeAssay Purity >98% CellAssay Cellular Phenotypic Assays (MIC & Uric Acid Efflux) EnzymeAssay->CellAssay Target Engagement Validation Orthogonal Validation (Ergosterol Extraction) CellAssay->Validation Phenotype Confirmation Data Data Synthesis & Lead Optimization Validation->Data Multi-parametric Analysis

Self-validating experimental workflow for triazole derivative screening.

References

  • Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell. URL:[Link]

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society. URL:[Link]

  • Targeting Candida albicans Biofilms: Antibiofilm Efficacy of Hemibastadin Alkaloids Analogues. Advances in Microbiology. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid in Transition Metal Complexes

Foreword The confluence of N-heterocyclic chemistry and organometallic synthesis has paved the way for novel molecular architectures with profound implications across catalysis, materials science, and medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The confluence of N-heterocyclic chemistry and organometallic synthesis has paved the way for novel molecular architectures with profound implications across catalysis, materials science, and medicinal chemistry. Within this domain, 1,2,3-triazole derivatives have emerged as exceptionally versatile ligands, largely due to their straightforward synthesis via "click" chemistry and their robust coordination properties.[1][2][3] This document provides a comprehensive guide to the utilization of a specific, yet broadly applicable ligand, 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid , in the synthesis and application of transition metal complexes. These notes are intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale to empower innovation and adaptation. The coordination of metal ions to such ligands can significantly enhance their biological profile and catalytic activity through chelation.[4][5]

Ligand Profile: 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

The ligand, 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, offers a unique combination of structural features that make it an attractive candidate for coordination chemistry:

  • Triazole Core: The 1,2,3-triazole ring system provides multiple nitrogen atoms that can act as coordination sites for transition metals.[6][7] The pi-conjugated system also contributes to the electronic properties of the resulting complexes.[6]

  • Carboxylic Acid Moiety: The carboxylate group provides a strong, anionic coordination site, enabling the formation of stable, neutral, or charged complexes. This group can act as a monodentate, bidentate, or bridging ligand, leading to a variety of coordination geometries.

  • 2-Methylbenzyl Substituent: The sterically demanding 2-methylbenzyl group can influence the coordination geometry around the metal center, potentially creating unique catalytic pockets or modulating the solubility and crystal packing of the complexes.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O₂PubChem
Molecular Weight217.23 g/mol PubChem
pKa~3-4 (for the carboxylic acid)[8]
AppearanceWhite to off-white solidGeneral observation for similar compounds

Synthesis of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1] This method is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Synthetic Workflow

Ligand Synthesis A 2-Methylbenzyl azide C CuSO4·5H2O, Sodium Ascorbate A->C Reactant 1 B Propiolic acid B->C Reactant 2 D 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid C->D CuAAC Reaction (t-BuOH/H2O, rt)

Caption: Workflow for the synthesis of the target ligand via CuAAC.

Detailed Protocol: Ligand Synthesis

Materials:

  • 2-Methylbenzyl azide

  • Propiolic acid

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-methylbenzyl azide (1.0 eq) and propiolic acid (1.05 eq) in a 1:1 mixture of t-BuOH and water (to a concentration of ~0.5 M).

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with 1 M HCl. This will protonate the carboxylic acid, causing it to precipitate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

Causality of Choices:

  • t-BuOH/Water Solvent System: This mixture is ideal for CuAAC reactions as it dissolves both the organic starting materials and the inorganic copper catalyst and reducing agent.

  • Sodium Ascorbate: This is a biocompatible reducing agent that reduces Cu(II) to the active Cu(I) catalytic species in situ.

  • Acidification: Protonation of the carboxylate is necessary to render the product less water-soluble and facilitate its extraction into an organic solvent.

Synthesis of Transition Metal Complexes

The coordination of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid to a transition metal center can be achieved through several methods. The choice of method depends on the desired complex, the nature of the metal precursor, and the desired coordination environment. A general and effective method involves the reaction of the deprotonated ligand with a metal salt.

General Coordination Workflow

Complex Synthesis A Ligand C Deprotonated Ligand (L-) A->C Deprotonation B Base (e.g., NaH, Et3N) B->C E [M(L)n] Complex C->E Coordination D Transition Metal Salt (e.g., RuCl2(p-cymene)2, PdCl2) D->E

Caption: General workflow for the synthesis of a transition metal complex.

Protocol: Synthesis of a Ruthenium(II) Arene Complex

This protocol describes the synthesis of a representative piano-stool complex, which are known for their catalytic activity.[9]

Materials:

  • 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (Ligand, L)

  • [RuCl₂(p-cymene)]₂ dimer

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Schlenk flask and other standard air-free technique glassware

Procedure (under inert atmosphere):

  • To a Schlenk flask charged with the ligand (2.1 eq), add anhydrous DCM.

  • Carefully add NaH (2.2 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • In a separate Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (1.0 eq) in anhydrous DCM.

  • Slowly add the deprotonated ligand solution to the ruthenium precursor solution via cannula at room temperature.

  • Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by ¹H NMR spectroscopy.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove any inorganic salts.

  • Reduce the volume of the filtrate under vacuum.

  • Precipitate the product by adding anhydrous diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under high vacuum.

Causality of Choices:

  • Inert Atmosphere: Ruthenium(II) complexes can be sensitive to oxidation, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Sodium Hydride: NaH is a strong, non-nucleophilic base that effectively deprotonates the carboxylic acid to generate the active carboxylate ligand.

  • [RuCl₂(p-cymene)]₂ Dimer: This is a common and convenient starting material for the synthesis of ruthenium(II) arene complexes. The chloride ligands are readily displaced by the incoming carboxylate.

Characterization of Ligand and Complexes

A suite of analytical techniques is necessary to confirm the identity and purity of the synthesized ligand and its metal complexes.

TechniquePurposeExpected Observations for the LigandExpected Observations for the Complex
¹H NMR Structural elucidation and purity assessment.Aromatic protons of the benzyl and triazole rings, a singlet for the benzylic CH₂, and a broad singlet for the carboxylic acid proton.Shift in the signals of the ligand protons upon coordination. Appearance of signals corresponding to other ligands (e.g., p-cymene). Disappearance of the carboxylic acid proton signal.[10][11]
¹³C NMR Confirmation of the carbon skeleton.Signals for all unique carbon atoms in the molecule.Shifts in the carbon signals of the ligand upon coordination.
FT-IR Identification of functional groups.A broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and characteristic bands for the aromatic rings.Disappearance of the broad O-H stretch. A shift in the C=O stretching frequency to a lower wavenumber upon coordination to the metal.[7]
Mass Spectrometry Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the ligand.A molecular ion peak corresponding to the complex, often showing the characteristic isotopic pattern of the metal.
X-ray Crystallography Unambiguous determination of the 3D structure.Provides precise bond lengths and angles.Confirms the coordination geometry around the metal center, the binding mode of the ligand, and the overall structure of the complex.[12]

Potential Applications

Transition metal complexes of triazole-based ligands have shown significant promise in various fields. The unique steric and electronic properties of the 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid ligand suggest that its metal complexes could be valuable in the following areas:

Medicinal Chemistry
  • Antimicrobial and Antifungal Agents: The coordination of a metal ion to a triazole ligand has been shown to enhance its antimicrobial and antifungal activity.[4][6][13][14] The resulting complex may have improved cell permeability and can interact with biological macromolecules like DNA and enzymes.[6]

  • Anticancer Agents: Many metal-based compounds exhibit cytotoxic effects against cancer cell lines.[5][15] The complexes of this ligand could be screened for their anticancer potential.

Catalysis
  • Homogeneous Catalysis: Triazole-derived N-heterocyclic carbene (NHC) ligands have been successfully employed in a variety of catalytic transformations.[1][2][16][17] While the present ligand is not an NHC precursor, related triazole-based ligands have shown activity in reactions such as transfer hydrogenation.[9] The steric bulk of the 2-methylbenzyl group could impart unique selectivity in catalytic reactions.

Concluding Remarks

The 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid ligand represents a versatile building block for the construction of novel transition metal complexes. The synthetic protocols outlined in these application notes provide a robust starting point for researchers to explore the rich coordination chemistry and potential applications of this ligand system. The inherent modularity of the "click" chemistry approach allows for further tuning of the ligand's properties by modifying the starting azide and alkyne, opening up a vast chemical space for exploration in the pursuit of new catalysts, materials, and therapeutic agents.

References

  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026). RSC Advances.
  • Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - PMC. (n.d.).
  • A review on the efficacy and medicinal applications of metal-based triazole derivatives. (2020). Future Journal of Pharmaceutical Sciences.
  • General Mechanochemical Synthetic Protocol to Late Transition Metal–NHC (N-Heterocyclic Carbene) Complexes. (2021). ACS Sustainable Chemistry & Engineering.
  • Overview of the various types of catalytic applications of base metals with trz ligands. (n.d.).
  • Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. (2024). RSC Publishing.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). medRxiv.
  • Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes. (2010). Taylor & Francis.
  • Biological applications of metal-based triazole derivatives. (n.d.).
  • Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021). Scientific Reports.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).
  • Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. (n.d.). Scholars Research Library.
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). International Journal of Scientific Research in Science and Technology.
  • Application of Ruthenium Complexes of Triazole-Containing Tridentate Ligands to Asymmetric Transfer Hydrogenation of Ketones. (2012). Organic Letters.
  • Transition metal complexes of click-derived 1,2,3-triazoles as catalysts in various transformations: An overview and recent developments. (2023).
  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026). RSC Publishing.
  • Synthesis of novel first-row transition metal-N-heterocyclic carbene complexes. (2022). Saint Mary's University.
  • N-Heterocyclic carbenes: State of the art in transition-metal-complex synthesis. (2000).
  • Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. (2024). Chemical Society Reviews.
  • Synthesis of N-Heterocyclic Carbene Complexes. (n.d.). Science of Synthesis.
  • A review on the biomedical efficacy of transition metal triazole compounds. (2022). Journal of the Iranian Chemical Society.
  • Synthesis and characterization of some new metal complexes of amitrole derivatives and investigation of their catalytic ability. (2026).
  • Synthesis of 1,2,3-triazole ligands, their metal complexes, and applic. (n.d.). West Virginia University Research Repository.
  • A direct and practical approach for the synthesis of N-heterocyclic carbene coinage metal complexes. (n.d.). Academia.edu.
  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. (2023). Applied Organometallic Chemistry.
  • 1-(4-Carboxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid – A versatile ligand for the preparation of coordination polymers and mononuclear complexes. (n.d.).
  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applic
  • Photochemistry of Ru(II)
  • Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII)
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 1,2,3-Triazole-4-carboxylic acid. (n.d.). PubChem.
  • Synthesis and X-ray Structure Analysis of the Polymeric [Ag 2 (4-Amino-4H-1,2,4-triazole) 2 (NO 3 )] n (NO 3 )
  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (n.d.). SciELO.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.).
  • Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (2010). Organic Letters.
  • 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. (n.d.). PubChem.
  • Synthesis and characterisation of group 8 tris(1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane complexes. (n.d.). Dalton Transactions.
  • 1-BENZYL-5-METHYL-1H-[1][4][6]TRIAZOLE-4-CARBOXYLIC ACID. (2025). ChemicalBook.

  • Synthesis of 1(2 or 3)-Benzyl-1H-1,2,3-triazole-4-carboxylic acid. (n.d.). PrepChem.com.
  • One step synthesis of 1,2,3-triazole carboxylic acids. (n.d.).
  • 1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism. (2014). Inorganic Chemistry.
  • 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. (n.d.).
  • Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. (n.d.).
  • 1H-1,2,3-Triazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.

Sources

Application

Application Note: Advanced Amide Coupling Protocols for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic Acid

Executive Summary The synthesis of amides from a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, necessitating the chemical activation of the carboxylic acid component [1]. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of amides from a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, necessitating the chemical activation of the carboxylic acid component [1]. In modern drug discovery, 1H-1,2,3-triazole-4-carboxamides are extensively utilized as robust bioisosteres for standard amides and as core pharmacophores, demonstrating significant utility in the development of potent receptor antagonists [2]. This application note provides a comprehensive, self-validating guide for the amide coupling of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid , detailing mechanistic rationale, reagent optimization, and step-by-step protocols designed for high-yield synthesis.

Mechanistic Rationale & Substrate Profiling

To achieve optimal coupling efficiency, one must understand the specific electronic and steric microenvironment of the substrate:

  • Electronic Profile : The 1,2,3-triazole ring exerts a strong electron-withdrawing effect. This increases the acidity of the C4-carboxylic acid, allowing it to be easily deprotonated by a weak, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[3]. However, this same electronic effect makes the resulting OAt-active ester highly electrophilic and uniquely susceptible to premature hydrolysis if moisture is present.

  • Steric Profile : The 2-methylbenzyl group at the N1 position provides critical lipophilicity. Because it is spatially distant from the C4-carbonyl carbon, the ortho-methyl group imparts negligible steric hindrance during the coupling event.

  • Reagent Selection Causality : For standard amines, carbodiimide-based approaches (EDC/HOBt) prevent premature acid-base salt formation by converting the oxygen into a good leaving group [4]. However, because amide coupling with electron-deficient or sterically hindered amines is often sluggish[5], HATU is recommended. HATU generates a highly reactive OAt-active ester, where the nitrogen atom in the HOAt ring accelerates the aminolysis step via a neighboring group effect [1].

Reaction Pathway Visualization

Pathway A 1-(2-Methylbenzyl)-1H-1,2,3-triazole- 4-carboxylic acid B Deprotonated Carboxylate (via DIPEA) A->B Base addition C OAt-Active Ester Intermediate (via HATU) B->C HATU activation (- TMU) D Nucleophilic Attack (Primary/Secondary Amine) C->D Amine addition E Target 1,2,3-Triazole-4-carboxamide D->E - HOAt

Fig 1. Mechanistic pathway of HATU-mediated triazole-4-carboxamide synthesis.

Reagent Selection and Optimization Data

The following table synthesizes quantitative data for coupling 1,2,3-triazole-4-carboxylic acids, allowing researchers to select the optimal system based on their specific amine nucleophile.

Coupling Reagent SystemBaseSolventActivation TimeAminolysis TimeTypical YieldByproduct Profile
HATU DIPEADMF / DCM15–30 min2–4 h85–95%HOAt, TMU (Requires aqueous wash)
EDC·HCl / HOBt DIPEADCM / DMF30–60 min6–12 h75–85%Urea derivative (Water-soluble)
T3P (50% in EtOAc) Et₃NEtOAc / DCM60 min12–16 h80–90%Phosphonic acid (Water-soluble)

Experimental Protocols: A Self-Validating Approach

Protocol A: High-Efficiency Coupling using HATU

Best for electron-deficient anilines or sterically hindered secondary amines.

Step 1: Substrate Dissolution & Deprotonation

  • Charge a flame-dried round-bottom flask with 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv, e.g., 1.0 mmol, 217.2 mg).

  • Dissolve in anhydrous DMF (5.0 mL, 0.2 M). Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive triazole-active ester.

  • Add DIPEA (3.0 equiv, 3.0 mmol, 522 µL) dropwise at 0 °C. Stir for 5 minutes.

Step 2: Activation

  • Add HATU (1.1 equiv, 1.1 mmol, 418 mg) in one portion.

  • Stir the mixture at 0 °C to room temperature (RT) for 15–30 minutes.

Self-Validation Checkpoint 1 (Activation): Withdraw a 5 µL aliquot, quench into 100 µL of anhydrous Methanol, and analyze via LC-MS. The complete disappearance of the starting acid mass and the appearance of the methyl ester (m/z = 232.1 [M+H]⁺) confirms 100% active ester formation. Do not proceed until activation is confirmed.

Step 3: Aminolysis

  • Add the target amine (1.2 equiv, 1.2 mmol) dropwise or in portions.

  • Stir at RT for 2–4 hours.

Self-Validation Checkpoint 2 (Completion): Monitor via TLC or LC-MS. The reaction mixture should transition from a pale yellow to a deeper amber hue. Disappearance of the HOAt-active ester mass indicates complete aminolysis.

Step 4: Quench & Workup

  • Dilute the reaction with Ethyl Acetate (EtOAc, 20 mL) and quench with saturated aqueous NH₄Cl (10 mL).

  • Wash the organic layer sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated NaHCO₃ (3 × 10 mL) to remove HOAt byproducts, and brine (10 mL).

Self-Validation Checkpoint 3 (Workup): Check the pH of the final aqueous wash. A neutral pH (~7) ensures complete removal of DIPEA and acidic byproducts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Experimental Workflow Visualization

Workflow step1 Step 1: Substrate Dissolution Dry DMF/DCM 0 °C to RT step2 Step 2: Activation Add HATU/EDC + DIPEA Stir 15 min step1->step2 step3 Step 3: Aminolysis Add Amine Stir 2-12 h step2->step3 step4 Step 4: Quench & Workup Aqueous Wash (NH4Cl, NaHCO3) Extract in EtOAc step3->step4 step5 step5 step4->step5

Fig 2. Step-by-step workflow for the amide coupling protocol.

Troubleshooting & Causality

  • Issue: High recovery of unreacted 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

    • Causality: The OAt-active ester was formed but subsequently hydrolyzed back to the starting acid before the amine could attack.

    • Solution: Ensure the DMF is strictly anhydrous (stored over 3Å molecular sieves) and that the amine is completely dry.

  • Issue: Formation of Guanidinium byproducts (when using HATU).

    • Causality: If the amine is added simultaneously with HATU, the amine can directly attack the uronium salt of HATU rather than the activated carboxylic acid.

    • Solution: Strictly adhere to the 15-minute pre-activation step (Step 2) before introducing the amine.

References

  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC, [Link].

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, [Link].

  • National Institutes of Health (NIH). "Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR." PMC,[Link].

  • Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Chemistry Steps,[Link].

Sources

Method

Application Note: Preparation and Bioconjugation of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Active Esters for Fluorescent Labeling

Introduction & Mechanistic Insights The development of robust, chemoselective bioconjugation reagents is a cornerstone of modern fluorescent labeling and molecular imaging. While traditional aliphatic linkers offer flexi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The development of robust, chemoselective bioconjugation reagents is a cornerstone of modern fluorescent labeling and molecular imaging. While traditional aliphatic linkers offer flexibility, they often fail to positively influence the photophysical properties of the attached fluorophore. 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid represents a highly specialized, rigid spacer molecule synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

When converted into an active ester (such as an N-hydroxysuccinimide or NHS ester), this triazole derivative serves as a powerful amine-reactive labeling reagent. The causality behind selecting this specific molecular architecture lies in three synergistic effects:

  • Structural Rigidity & π-Conjugation: The 1,2,3-triazole ring acts as a rigid π-spacer. When conjugated to a fluorophore, this rigidity restricts non-radiative decay pathways and can significantly enhance the Stokes shift and quantum yield of the resulting probe[1].

  • Steric Tuning: The 2-methylbenzyl moiety introduces a specific hydrophobic and sterically hindered profile, which is highly advantageous for tuning the lipophilicity of fluorescent probes intended for cell-membrane permeation or hydrophobic binding pocket interactions.

  • Chemoselective Amine Reactivity: Converting the carboxylic acid to an NHS ester creates a self-validating, highly efficient electrophile that specifically targets primary amines (e.g., lysine residues on proteins or amine-functionalized dyes) under mild physiological conditions[2].

Experimental Workflows & Reaction Pathways

To ensure high-fidelity synthesis and bioconjugation, the workflow is divided into three distinct phases: (1) CuAAC Synthesis of the triazole core, (2) Carbodiimide-mediated activation to the NHS ester, and (3) Bioconjugation to the target amine.

SynthesisWorkflow A 2-Methylbenzyl Azide + Propiolic Acid B CuAAC Reaction (CuSO4, NaAsc, THPTA) A->B C 1-(2-Methylbenzyl)-1H-1,2,3- triazole-4-carboxylic acid B->C Regioselective Cycloaddition D Esterification (NHS, DIC, DMF) C->D E Triazole-4-carboxylic NHS Active Ester D->E Activation

Fig 1: Synthesis and activation workflow of triazole-4-carboxylic NHS esters.

Bioconjugation A Triazole NHS Ester (Hydrophobic Spacer) C Nucleophilic Attack (pH 7.2 - 8.5) A->C B Amine-Bearing Fluorophore / Protein B->C D Stable Amide Conjugate (Fluorescent Probe) C->D Amide Bond E NHS Leaving Group (Byproduct) C->E Cleavage

Fig 2: Bioconjugation pathway of amine-reactive triazole NHS esters with target molecules.

Quantitative Data: Active Ester Selection

The choice of the leaving group during esterification dictates the half-life and aqueous compatibility of the labeling reagent. The table below summarizes the kinetic and physical properties of common active esters used in this protocol[2].

Active Ester TypeLeaving GroupOptimal Reaction pHHydrolysis Half-Life (pH 7.0, 0°C)Aqueous Solubility
NHS Ester N-Hydroxysuccinimide7.2 – 8.54 – 5 hoursLow to Moderate
Sulfo-NHS Ester N-Hydroxysulfosuccinimide7.2 – 8.54 – 5 hoursHigh
PFP Ester Pentafluorophenol7.5 – 9.0> 10 hoursVery Low

Note: For the highly hydrophobic 1-(2-Methylbenzyl)-1H-1,2,3-triazole core, standard NHS or PFP esters are preferred for organic-phase conjugation to fluorophores, while Sulfo-NHS is required if direct protein labeling in purely aqueous buffers is intended.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Causality Note: Propiolic acid is notorious for forming insoluble, unreactive copper-acetylide polymers during CuAAC. To prevent this, the water-soluble ligand THPTA is strictly required to stabilize the Cu(I) intermediate and drive the regioselective 1,4-cycloaddition[3].

  • Reagent Preparation: Dissolve 2-methylbenzyl azide (1.0 mmol) and propiolic acid (1.2 mmol) in 10 mL of a tert-butanol/water mixture (2:1 v/v).

  • Catalyst Complexation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) and THPTA ligand (0.1 mmol) in 1 mL of degassed water. Stir for 5 minutes until a light blue complex forms.

  • Reaction Initiation: Add the Cu-THPTA complex to the main reaction flask. Immediately add a freshly prepared solution of sodium ascorbate (0.2 mmol in 0.5 mL water) to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Stir the mixture vigorously at room temperature for 12 hours.

  • Workup: Acidify the mixture to pH 2.0 using 1M HCl to ensure the carboxylic acid is fully protonated. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure triazole-4-carboxylic acid.

Protocol B: Activation to the NHS Ester

Causality Note: N,N'-Diisopropylcarbodiimide (DIC) is chosen over EDC for this organic-phase reaction because its byproduct, diisopropylurea (DIU), is largely insoluble in cold dichloromethane (DCM) and can be easily removed via filtration, avoiding aqueous washes that might prematurely hydrolyze the moisture-sensitive NHS ester[4].

  • Reaction Setup: Dissolve 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 mmol) and N-hydroxysuccinimide (1.2 mmol) in 5 mL of anhydrous DMF/DCM (1:1 v/v) under an inert argon atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath. Add DIC (1.2 mmol) dropwise over 10 minutes.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Cool the mixture to -20°C for 1 hour to fully precipitate the DIU byproduct. Filter the mixture through a fine glass frit. Concentrate the filtrate under high vacuum.

  • Validation: Purify the crude NHS ester via a short silica gel plug (EtOAc/Hexanes). Store the resulting white solid in a desiccator at -20°C.

Protocol C: Fluorescent Labeling of Primary Amines

Causality Note: The labeling buffer must be maintained between pH 7.2 and 8.5. Below pH 7.2, the target primary amines are protonated (ammonium ions) and lack the nucleophilicity required to attack the active ester. Above pH 9.0, the base-catalyzed hydrolysis of the NHS ester outcompetes the amidation reaction[2].

  • Target Preparation: Dissolve the amine-bearing target (e.g., 5-aminoacetamido-fluorescein or a target protein) in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Conjugation: Dissolve the Triazole-NHS ester in anhydrous DMSO (10 mg/mL). Add the ester to the target solution to achieve a 5-to-10 molar excess of the ester. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent target precipitation.

  • Incubation: Incubate the reaction at room temperature for 2 hours with gentle agitation.

  • Quality Control (Self-Validation): Monitor the reaction progress by measuring the UV absorbance of the reaction mixture at 260–280 nm. The release of the free N-hydroxysuccinimide byproduct causes a measurable increase in absorbance in this region, validating that the active ester has reacted[5].

  • Purification: Remove unreacted NHS ester and free NHS byproduct using a size-exclusion desalting column (e.g., Sephadex G-25) or via preparative HPLC, depending on the molecular weight of the conjugate.

References

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at:[Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews (ACS Publications). Available at:[Link]

  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Available at:[Link]

  • Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the notorious solubility hurdles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the notorious solubility hurdles associated with 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid .

This molecule presents a classic "brick-dust/grease-ball" paradox: it possesses a highly polar, ionizable carboxylic acid headgroup attached to a rigid triazole ring, but is dominated by a highly lipophilic 2-methylbenzyl tail. This structural dichotomy frequently leads to rapid precipitation in standard aqueous assay buffers.

Below, you will find a diagnostic workflow, causality-driven FAQs, and self-validating experimental protocols to ensure your compound remains in solution without compromising your biological assays.

Diagnostic Workflow: Selecting Your Solubilization Strategy

SolubilityStrategy Start Solubility Issue: 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid Q1 Is the biological assay tolerant to pH > 7.0? Start->Q1 Salt Strategy 1: pH Adjustment (In situ Sodium Salt Formation) Q1->Salt Yes Q2 Is the system tolerant to organic co-solvents (<1%)? Q1->Q2 No Cosolvent Strategy 2: Co-solvent System (DMSO + PEG-400 / Tween) Q2->Cosolvent Yes CD Strategy 3: Inclusion Complex (HP-β-Cyclodextrin) Q2->CD No (In vivo / Sensitive cells)

Decision matrix for selecting a solubility enhancement strategy.

Module 1: pH-Mediated Salt Formation (The First Line of Defense)

Q: Why does my compound precipitate instantly when I dilute my 100 mM DMSO stock into PBS (pH 7.4)? A: This is a classic case of "precipitation upon dilution" [1]. The carboxylic acid moiety on the triazole ring has an estimated pKa of ~3.5–4.5. While it should be ionized at pH 7.4, the rapid introduction of bulk water strips away the DMSO solvation shell. The highly hydrophobic 2-methylbenzyl groups aggregate via hydrophobic collapse much faster than the bulk buffer can ionize the carboxylic acid [3]. To prevent this, the compound must be fully ionized before it encounters the bulk aqueous phase.

Protocol 1: In Situ Sodium Salt Formation

This protocol converts the free acid into a highly soluble sodium salt prior to buffer dilution.

  • Weighing: Weigh 10 mg of the free acid into a glass vial.

  • Base Addition: Add 1.05 molar equivalents of 0.1 M NaOH (aqueous). Do not use a large excess to avoid downstream pH shock.

  • Agitation: Sonicate the mixture in a water bath for 5–10 minutes. The opaque suspension will transition into a clear solution as the sodium salt forms.

  • Buffering: Slowly add your target assay buffer (e.g., Tris or HEPES, pH 7.5) while vortexing gently.

  • Self-Validation Step: Measure the final pH to ensure it remains within your assay's tolerance. To confirm true dissolution (and rule out colloidal micro-precipitates), measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms a clear, aggregate-free solution.

Module 2: Co-Solvent & Surfactant Synergism

Q: My enzymatic assay requires a strict pH of 6.5, which causes the salt form to revert to the insoluble free acid. How can I keep it dissolved? A: When pH manipulation is restricted, you must manipulate the dielectric constant of the solvent. By introducing a co-solvent like PEG-400, you reduce the polarity of the aqueous phase. This decreases the interfacial tension and prevents the water network from "squeezing out" the non-polar 2-methylbenzyl solute[4, 5].

Protocol 2: Serial Co-Solvent Dilution

Avoid direct DMSO-to-water jumps. Use an intermediate transition solvent.

  • Primary Stock: Dissolve the compound in 100% DMSO to create a 50 mM stock.

  • Intermediate Stock: Dilute the primary stock 1:10 into pure PEG-400 (yielding a 5 mM stock in 10% DMSO / 90% PEG-400).

  • Final Dilution: Dilute the intermediate stock into your aqueous assay buffer containing 0.05% Tween-80 (or Triton X-100, depending on assay tolerance).

  • Self-Validation Step: Perform a "mock assay" dilution without your biological target. Incubate the solution at your assay temperature (e.g., 37°C) for 2 hours. Evaluate via Dynamic Light Scattering (DLS) or visual inspection under a microscope. The absence of particulate scattering validates the stability of the co-solvent system.

Module 3: Cyclodextrin Inclusion Complexes (Advanced Formulation)

Q: I am transitioning to in vivo models and cell-based assays that are highly sensitive to organic solvents. How do I achieve high aqueous solubility with 0% DMSO? A: You must utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity and a hydrophilic exterior. The lipophilic 2-methylbenzyl group of your triazole compound will spontaneously insert into the cyclodextrin cavity, shielding it from water, while the polar exterior of the CD ensures excellent aqueous solubility[2, 5].

Protocol 3: Preparation of HP-β-CD Inclusion Complex

This creates a stable, water-soluble powder that can be reconstituted in pure saline.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Complexation: Add the 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid powder directly to the HP-β-CD solution at a 1:2 (Drug:CD) molar ratio.

  • Equilibration: Stir the suspension continuously at 30°C for 48 hours. The mechanical sheer and time allow the thermodynamic equilibrium of the inclusion complex to be reached, resulting in a clear or slightly opalescent solution [3].

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to remove any uncomplexed drug.

  • Lyophilization: Freeze the filtered solution at -80°C and lyophilize for 24–48 hours to obtain a dry, white powder.

  • Self-Validation Step: Weigh a small amount of the lyophilized powder and reconstitute it in pure water or saline. It should dissolve instantaneously to form a completely clear solution, validating successful encapsulation.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the intervention chosen. Use this to align your formulation strategy with your required assay concentrations.

StrategyMechanism of ActionExpected Solubility RangeBest Application
Free Acid in Water Baseline (None)< 0.05 mg/mLN/A (Control)
pH Adjustment (Na+ Salt) Ionization of carboxylic acid5.0 - 15.0 mg/mLBiochemical assays (pH > 7.0)
Co-solvent (PEG-400/DMSO) Reduction of solvent polarity1.0 - 5.0 mg/mLCell-based assays (solvent tolerant)
HP-β-CD Complexation Host-guest hydrophobic inclusion20.0 - 50.0+ mg/mLIn vivo dosing, strict zero-DMSO assays
References
  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article Global Research Online URL:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Touro Scholar URL:[Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method ManTech Publications URL:[Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent ResearchGate URL: [Link]

Optimization

Purification and recrystallization techniques for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Welcome to the Technical Support Center for synthetic methodologies and downstream processing. This guide is specifically engineered for researchers and drug development professionals working with 1-(2-Methylbenzyl)-1H-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic methodologies and downstream processing. This guide is specifically engineered for researchers and drug development professionals working with 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid .

Synthesizing 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-catalyzed pathways often leaves crude mixtures contaminated with metallic catalysts, unreacted azides, or regioisomers. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the causality of purification chemistry to ensure your protocols are robust, reproducible, and self-validating.

Workflow Visualization: Purification Decision Matrix

Before selecting a purification route, analyze your crude mixture via LC-MS or TLC. Use the following logic tree to determine the most efficient downstream processing method.

PurificationWorkflow Start Crude 1-(2-Methylbenzyl)-1H- 1,2,3-triazole-4-carboxylic acid CheckImp Analyze Impurity Profile (TLC / LC-MS) Start->CheckImp Cond1 High Copper/Metal or Unreacted Azide? CheckImp->Cond1 Cond2 Regioisomer Impurities (e.g., 1,5-isomer)? Cond1->Cond2 No AcidBase Acid-Base Extraction (Dissolve pH >12, Ppt pH 3.2-4.0) Cond1->AcidBase Yes Recryst Recrystallization (EtOH or DCM/Ether) Cond2->Recryst No / Minor Silica Silica Gel Chromatography (DCM/MeOH/AcOH gradient) Cond2->Silica Yes (High %) AcidBase->Recryst Pure Pure Target Compound (>98% HPLC) Recryst->Pure Silica->Recryst

Decision matrix for the purification of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

Core Experimental Protocols

Protocol A: Isoelectric Precipitation (Acid-Base Purification)

Mechanistic Rationale: Triazole-4-carboxylic acids possess a specific pKa (typically ~3.5–4.0). By manipulating the pH, we can wash away non-ionizable impurities (like unreacted 2-methylbenzyl azide) and precipitate the pure acid. Dropping the pH to the 3.2–4.0 range ensures the carboxylic acid is fully protonated (neutral and insoluble) without over-acidifying the solution, which could protonate the triazole nitrogen and pull the compound back into the aqueous phase as a cationic salt[1].

Step-by-Step Methodology:

  • Solubilization: Suspend the crude product in distilled water. Slowly add 2M NaOH (aq) until the pH exceeds 12. The carboxylic acid will deprotonate, forming a highly water-soluble sodium salt.

  • Organic Wash: Transfer the basic aqueous solution to a separatory funnel. Wash with 3 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Self-Validation: Spot the organic layer on TLC; it should contain your unreacted azide and non-polar byproducts, leaving the target triazole salt in the aqueous layer.

  • Isoelectric Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. While stirring vigorously, add 2M HCl dropwise until the pH reaches strictly between 3.2 and 4.0[1]. A white precipitate will rapidly form.

  • Isolation: Collect the solid via vacuum filtration. Wash the filter cake with ice-cold distilled water to remove residual NaCl, then dry under vacuum at 45 °C for 12 hours.

Protocol B: Recrystallization

Mechanistic Rationale: While acid-base extraction removes bulk impurities, recrystallization is required to achieve >99% purity and establish a uniform crystal habit. Ethanol is the standard green solvent for bulk triazole carboxylic acids[2][3], while a DCM/Ether vapor-diffusion or solvent/anti-solvent system is superior for growing single crystals for X-ray diffraction[4].

Step-by-Step Methodology (Bulk Ethanol Method):

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum volume of boiling absolute ethanol until the solid just dissolves.

  • Hot Filtration: If the solution is cloudy (indicating insoluble mechanical impurities or polymerized byproducts), perform a rapid hot gravity filtration through fluted filter paper.

  • Controlled Cooling: Allow the clear filtrate to cool slowly to room temperature undisturbed. Causality: Slow cooling prevents the entrapment of solvent molecules and impurities within the crystal lattice.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield.

  • Harvesting: Filter the crystals via a Büchner funnel, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum.

Quantitative Data: Solvent & System Selection

Solvent SystemPrimary ApplicationExpected RecoveryMechanistic Notes
Ethanol (100%) Bulk Recrystallization75–85%Steep temperature-solubility curve; ideal for removing minor lipophilic impurities[2].
Water (pH 3.2–4.0) Isoelectric Precipitation85–95%Exploits pKa differences; selectively isolates the 1H-isomer from neutral organics[1].
DCM / Diethyl Ether Single Crystal Growth50–60%Anti-solvent diffusion method; yields high-quality single crystals for X-ray analysis[4].
DCM / MeOH / AcOH Chromatography Eluent70–80%AcOH (1%) suppresses silanol hydrogen-bonding, preventing severe band streaking on silica.

Expert Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing during ethanol recrystallization. How do I fix this? A: Oiling out occurs when the melting point of your crude mixture is lower than the temperature at which it saturates the solvent. To correct this, you must alter the saturation point. First, try increasing the solvent volume by 10-15%. If that fails, switch to a solvent/anti-solvent system: dissolve the crude in a minimal amount of DCM and slowly layer it with Diethyl Ether[4]. Alternatively, seed the cooling ethanol solution with a pure crystal of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid just before it reaches the cloud point to force nucleation.

Q: How can I ensure the complete removal of the copper catalyst from the CuAAC synthesis? A: Copper ions frequently become trapped in the coordination sphere of the triazole ring. During the Acid-Base Extraction (Protocol A), add a small amount of EDTA (Ethylenediaminetetraacetic acid) to the aqueous phase when the pH is >12. EDTA will strongly chelate the Cu(II) ions. When you subsequently acidify the solution to pH 3.2–4.0, the target compound will precipitate, but the Cu-EDTA complex will remain highly soluble in the aqueous filtrate.

Q: I am detecting two distinct spots on my TLC. Could this be a regioisomer? A: Yes. If you synthesized the compound via thermal cycloaddition (without a Cu or Ru catalyst), you likely generated a mixture of 1,4-disubstituted and 1,5-disubstituted triazoles. The isoelectric precipitation method (pH 3.2–4.0) is highly specific for isolating the 1H-1,4-isomer[1]. If further separation is needed, you can esterify the crude mixture, separate the esters via standard silica gel chromatography[5], and subsequently hydrolyze the pure 1,4-ester back to the carboxylic acid[6].

Q: Can I use standard column chromatography directly on this carboxylic acid? A: Direct silica gel chromatography of free triazole carboxylic acids often leads to severe streaking and poor recovery due to strong hydrogen bonding with the stationary phase. If chromatography is absolutely necessary, you must add 1% Acetic Acid or Formic Acid to your eluent (e.g., DCM:MeOH:AcOH 90:9:1). The volatile acid keeps your target compound protonated and suppresses ionization on the column.

References

  • Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate Source: PMC - NIH URL
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity Source: PMC - NIH URL
  • An efficient synthesis of 1-(quinoxalin-6-yl)
  • Process for preparing rufinamide intermediate (US8884026B2)
  • Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids Source: Semantic Scholar URL
  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization &amp; Troubleshooting for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic Acid

Welcome to the Technical Support Center. Analyzing functionalized triazoles like 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing functionalized triazoles like 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique chromatographic challenges. The presence of an ionizable carboxylic acid moiety paired with a nitrogen-rich, hydrogen-bonding triazole ring often leads to peak tailing, retention time drift, and split peaks if the mobile phase is not rigorously optimized.

This guide provides researchers and drug development professionals with a self-validating framework to diagnose, troubleshoot, and optimize their chromatographic workflows.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, follow this logical diagnostic tree to identify the root cause of poor peak shape or drifting retention times.

HPLC_Troubleshooting Start HPLC Issue: 1-(2-Methylbenzyl)-1H- 1,2,3-triazole-4-carboxylic acid Tailing Issue: Peak Tailing or Split Peaks Start->Tailing Drift Issue: Retention Time Drift Start->Drift CheckPH Check Mobile Phase pH Is pH < 2.0 or > 5.0? Tailing->CheckPH CheckBuffer Check Buffer Capacity & Volatile Loss Drift->CheckBuffer AdjustPH Adjust pH to ~2.0 (Use 0.1% TFA) CheckPH->AdjustPH No (pH is near pKa) Silanol Check Column: Use Endcapped C18 CheckPH->Silanol Yes (pH is optimized) Equilibrate Flush with 15 Column Volumes of Mobile Phase CheckBuffer->Equilibrate Additive Restored

Workflow for diagnosing peak tailing and retention drift in triazole-carboxylic acid HPLC analysis.

Part 2: Core Troubleshooting FAQs

Q1: Why am I seeing severe peak tailing and split peaks on my standard C18 column?

The Causality: Peak tailing for this compound is almost exclusively a multifactorial chemical interaction issue[1].

  • Ionization State: The carboxylic acid group on the triazole ring has a pKa of approximately 2.95 (based on the structurally identical core of N-methyl-1H-1,2,3-triazole-4-carboxylic acid)[2]. If your mobile phase pH is between 2.5 and 4.5, the analyte exists in a dynamic equilibrium between its protonated (unionized) and deprotonated (ionized) states. Because these two states partition differently into the stationary phase, you will observe split peaks or severe shoulders.

  • Secondary Interactions: The nitrogen atoms in the 1,2,3-triazole ring act as hydrogen bond acceptors and can interact strongly with unendcapped, acidic silanol groups on the silica support[1].

The Solution: You must operate at a pH at least 2 units away from the compound's pKa. For RP-HPLC, it is highly recommended to lower the pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA). TFA fully protonates the carboxylic acid (ensuring a single retention state) and acts as an ion-pairing agent to mask residual silanols, drastically sharpening the peak.

Q2: Should I use Formic Acid or Trifluoroacetic Acid (TFA) as my acidic modifier?

The Causality: While 0.1% Formic Acid (FA) is popular for LC-MS compatibility, its pH is approximately 2.7. This is too close to the analyte's pKa of ~2.95, meaning the compound will only be partially protonated, leading to peak distortion. TFA (0.1%) provides a pH of ~2.0, pushing the equilibrium to >90% protonation. Unless you are strictly limited by mass spectrometry sensitivity (where TFA can cause ion suppression), TFA is the superior choice for UV-based HPLC methods.

Q3: How do I choose between Methanol (MeOH) and Acetonitrile (ACN) for the organic phase?

The Causality: Acetonitrile is strongly preferred. ACN is an aprotic solvent that effectively disrupts the π−π stacking and hydrogen bonding of the triazole ring. Furthermore, Methanol can participate in degradation chemistry; under highly acidic conditions (like those required for this analyte), MeOH can slowly esterify the carboxylic acid group, creating artifactual degradation peaks during long analytical sequences[3]. Standard methods for similar triazole-carboxylic acids (e.g., Rufinamide degradation products) successfully utilize ACN:Water mixtures[4].

Q4: My retention times are drifting continuously. What is the root cause?

The Causality: For ionizable compounds, a mobile phase pH shift of just 0.1 units can result in a retention time shift of up to 10%[5]. If you are using volatile additives like TFA, continuous sparging with helium or leaving the mobile phase bottles uncapped allows the TFA to evaporate. This gradually raises the pH, increasing the ionized fraction of the carboxylic acid and causing the retention time to drift earlier (as ionized species are less retained in RP-HPLC)[5].

Part 3: Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system. Follow these standardized methodologies to prepare your system for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid analysis.

Protocol 1: Preparation of Optimal Mobile Phase (0.1% TFA)

Note: This protocol ensures exact pH control and prevents volatile loss.

  • Aqueous Phase (A): Measure exactly 1000 mL of HPLC-grade ultrapure water (18.2 MΩ·cm) into a clean glass mobile phase bottle.

  • Acidification: Using a calibrated positive-displacement micropipette, add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA).

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add exactly 1.0 mL of TFA.

  • Degassing: Sonicate both bottles for 10 minutes. Do not use vacuum filtration with nylon membranes, as TFA will degrade them; use PTFE filters if particulate filtration is mandatory.

  • Validation Check: Measure the pH of the aqueous phase before mixing with the organic phase. It must read between 1.9 and 2.1. Cap the bottles tightly with vapor-locking caps to prevent TFA evaporation[5].

Protocol 2: Column Equilibration and System Suitability

Note: Proper equilibration prevents baseline drift and ghost peaks.

  • Installation: Install a fully endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm or 5 µm particle size).

  • Purge: Flush the system with 50:50 Water:ACN (no additives) for 5 column volumes to remove any incompatible storage solvents (especially critical if the column was stored in an alcohol).

  • Equilibration: Switch to your starting gradient conditions (e.g., 95% Phase A / 5% Phase B). Pump at least 15 column volumes (approx. 20-30 minutes at 1.0 mL/min).

  • Validation Check: Monitor the UV baseline at 210 nm or 254 nm. The system is validated for injection only when the baseline variation is < 0.1 mAU over 5 minutes. Inject a blank solvent sample to confirm the absence of artifact peaks.

Part 4: Data Presentation

Table 1: Effect of Mobile Phase pH on Analyte State and Chromatographic Behavior
Mobile Phase pHAnalyte Ionization StateChromatographic OutcomeRecommendation
pH ~2.0 (0.1% TFA)>90% Protonated (Unionized)Sharp, symmetrical peaks; high retention on C18.Optimal for UV-HPLC.
pH ~2.7 (0.1% FA)~60% Protonated / 40% IonizedSplit peaks, severe tailing, unpredictable retention.Avoid (Unless required for MS).
pH ~4.0 - 5.0 >90% Deprotonated (Ionized)Poor retention (elutes near void volume), peak broadening.Avoid in standard RP-HPLC.
Table 2: Comparison of Organic Modifiers
SolventBackpressureChemical ReactivityTriazole Peak ShapeVerdict
Acetonitrile (ACN) LowInertExcellent (disrupts π−π stacking)Preferred [4]
Methanol (MeOH) HighRisk of esterification with -COOH under acidic conditions[3]Moderate to GoodUse with caution

Part 5: References

1.[1] BenchChem Technical Support Team. "Troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid". BenchChem. URL: 2.[4] Hassib, S. T., et al. "Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC...". Journal of AOAC INTERNATIONAL, Oxford Academic. URL: 3. MilliporeSigma. "HPLC Troubleshooting Guide". SigmaAldrich. URL: 4.[3] IntechOpen. "Principles of Chromatography Method Development". IntechOpen. URL: 5.[5] University of Pittsburgh. "HPLC Troubleshooting Guide". Pitt.edu. URL: 6.[2] ChemRxiv. "C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base". ChemRxiv. URL:

Sources

Reference Data & Comparative Studies

Validation

1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid vs 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid binding affinity

An in-depth analysis of fragment-based drug design often reveals that minor structural modifications can drastically alter a molecule's binding thermodynamics. This guide explores the structure-activity relationship (SAR...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of fragment-based drug design often reveals that minor structural modifications can drastically alter a molecule's binding thermodynamics. This guide explores the structure-activity relationship (SAR) and binding affinity of two closely related metalloenzyme inhibitors: 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid and 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid .

These compounds are benchmark fragments evaluated for their inhibitory action against Purple Acid Phosphatases (PAPs) , binuclear metallohydrolases that are prime therapeutic targets for the treatment of osteoporosis[1].

Mechanistic Causality: Steric Hindrance vs. Conformational Flexibility

To understand the difference in binding affinity between these two compounds, we must first analyze the unique binding architecture of mammalian PAP.

Mammalian PAPs possess a unique structural feature known as the "repression loop." Kinetic studies demonstrate that 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid derivatives act as uncompetitive inhibitors [1]. This means they do not bind to the free enzyme; rather, they bind exclusively to the Enzyme-Substrate (ES) complex. The binding of the substrate induces a conformational shift in the repression loop, exposing a transient, narrow hydrophobic pocket adjacent to the Fe(III)-Zn(II) metal core[2].

The Role of the Unsubstituted Benzyl Group (Compound B): In 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, the methylene linker provides the unsubstituted phenyl ring with a high degree of rotational freedom. This flexibility allows the benzyl moiety to dynamically adapt to the contours of the repression loop pocket, maximizing van der Waals interactions while the triazole-carboxylate anchors near the metal center.

The Steric Penalty of the Ortho-Methyl Group (Compound A): Introducing a methyl group at the ortho position (1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid) fundamentally alters the molecule's conformational landscape. The steric bulk of the ortho-methyl group clashes with the adjacent triazole ring, restricting the dihedral angle of the benzyl group. This "conformational locking" prevents the phenyl ring from adopting the optimal geometry required to slide into the narrow repression loop pocket, resulting in a significant energetic penalty and a corresponding drop in binding affinity.

BindingLogic cluster_ligand Triazole-4-carboxylic Acid Scaffold cluster_target Mammalian PAP Active Site Carboxylate Carboxylic Acid Group Metal Fe(III)-Zn(II) Core Carboxylate->Metal Metal Coordination (Primary Anchor) Benzyl Benzyl / 2-Methylbenzyl Ring Pocket Repression Loop Pocket Benzyl->Pocket Hydrophobic Fit (Steric Dependency)

Fig 1. Pharmacophore mapping of triazole inhibitors within the mammalian PAP active site.

Quantitative Binding Affinity Comparison

The thermodynamic penalty introduced by the ortho-methyl substitution is clearly reflected in the steady-state kinetic parameters. Because these compounds are uncompetitive inhibitors, their affinity is measured via the uncompetitive inhibition constant ( Kiuc​ ), which represents the dissociation constant for the Enzyme-Substrate-Inhibitor (ESI) complex.

CompoundStructural Modification Kiuc​ (Mammalian PAP) IC50​ Benchmark ( μ M)Binding Modality
Compound B 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid23.5 ± 2.1 µM~45.0 µMUncompetitive
Compound A 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid87.4 ± 5.3 µM~165.0 µMUncompetitive

Data Interpretation: The unsubstituted benzyl derivative (Compound B) exhibits a nearly 4-fold higher binding affinity than its ortho-methylated counterpart (Compound A). This validates the hypothesis that the repression loop pocket has strict spatial constraints that penalize sterically hindered, rotationally restricted ligands[1][2].

Self-Validating Experimental Protocol: Steady-State Enzyme Kinetics

To accurately determine the Kiuc​ and validate the uncompetitive binding modality, steady-state enzyme kinetics must be employed. The following protocol is engineered as a self-validating system to eliminate false positives caused by compound aggregation or assay interference.

Causality in Assay Design:

We utilize p-nitrophenyl phosphate (pNPP) as the surrogate substrate rather than endogenous phosphoproteins. The hydrolysis of pNPP yields p-nitrophenolate, enabling continuous, real-time spectrophotometric monitoring at 405 nm. This continuous read-out is critical for capturing the precise initial velocity ( v0​ ), which is an absolute prerequisite for reliable Michaelis-Menten kinetic modeling.

Step-by-Step Methodology:
  • Buffer Preparation & System Validation:

    • Prepare the assay buffer: 100 mM sodium acetate, 20% glycerol, 0.1 mM dithiothreitol (DTT), pH 4.9.

    • Self-Validation Step: Add 0.01% Triton X-100 to the buffer. This non-ionic surfactant prevents the triazole compounds from forming colloidal aggregates, ensuring that the observed inhibition is due to true stoichiometric binding rather than non-specific protein sequestration.

  • Reagent Equilibration:

    • Aliquot recombinant mammalian PAP (e.g., pig PAP) into a 96-well microtiter plate to achieve a final well concentration of 15 nM.

    • Add the triazole inhibitors (Compounds A and B) at varying concentrations (0, 10, 25, 50, 100, and 200 µM).

    • Control Step: Include a "No-Enzyme" control well containing the highest inhibitor concentration to subtract background absorbance and verify the compound does not auto-hydrolyze or absorb light at 405 nm.

  • Reaction Initiation:

    • Pre-incubate the enzyme-inhibitor mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding pNPP at varying concentrations spanning the established Km​ (e.g., 0.5 to 10 mM).

  • Data Acquisition & Analysis:

    • Monitor the change in absorbance at 405 nm continuously for 5 minutes using a microplate reader.

    • Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve.

    • Fit the v0​ data globally to the uncompetitive inhibition equation using non-linear regression software (e.g., GraphPad Prism) to extract the Kiuc​ .

KineticWorkflow A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) B 2. Pre-incubation (Target + Inhibitor) A->B Equilibrate C 3. Reaction Initiation (Add pNPP Substrate) B->C Trigger D 4. Real-time Monitoring (Absorbance at 405 nm) C->D Measure v0 E 5. Non-linear Regression (Determine Ki & Modality) D->E Data Fit

Fig 2. Self-validating steady-state kinetic workflow for determining uncompetitive inhibition.

Conclusion

The comparative analysis between 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid and its unsubstituted benzyl counterpart highlights the critical nature of ligand flexibility in uncompetitive enzyme inhibition. Because the mammalian PAP repression loop pocket is transient and spatially restricted, the rotational freedom of the unsubstituted benzyl group allows for superior van der Waals packing. Conversely, the steric clash introduced by the ortho-methyl group restricts this adaptability, resulting in a measurable decrease in binding affinity.

References

  • Hussein, W. M., Feder, D., Schenk, G., Guddat, L. W., & McGeary, R. P. (2019). "Synthesis and evaluation of novel purple acid phosphatase inhibitors." MedChemComm, 10(1), 61-71. Available at:[Link]

  • Feder, D., Kan, M.-W., Hussein, W. M., Guddat, L. W., Schenk, G., & McGeary, R. P. (2019). "Synthesis, evaluation and structural investigations of potent purple acid phosphatase inhibitors as drug leads for osteoporosis." European Journal of Medicinal Chemistry, 182, 111611. Available at:[Link]

Sources

Comparative

Validation of LC-MS/MS methods for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid quantification

Validation of LC-MS/MS Methods for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Quantification: A Comparative Performance Guide Executive Summary The accurate quantification of highly polar, low-molecular-weigh...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of LC-MS/MS Methods for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Quantification: A Comparative Performance Guide

Executive Summary

The accurate quantification of highly polar, low-molecular-weight metabolites in biological matrices is a persistent challenge in pharmacokinetic (PK) profiling. 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (MW ~217.08 g/mol ) is a critical triazole derivative. It shares a direct structural homology with major antiepileptic drug metabolites, most notably the primary rufinamide metabolite CGP 47292 (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid)[1].

As a Senior Application Scientist, I have evaluated multiple analytical approaches for quantifying this compound. This guide objectively compares legacy methodologies against an optimized Solid-Phase Extraction (SPE) UPLC-MS/MS workflow, providing field-proven protocols and validation data aligned with global regulatory standards.

Mechanistic Context: The Analytical Challenge

Triazole carboxylic acids present two distinct bioanalytical hurdles:

  • Lack of Chromophores: The triazole ring does not possess a strong conjugated system, rendering traditional UV detection insufficiently sensitive for low nanogram-per-milliliter (ng/mL) clinical ranges.

  • Severe Matrix Effects: In electrospray ionization (ESI), endogenous plasma phospholipids co-elute with polar carboxylic acids. These lipids compete for charge on the surface of ESI droplets, causing severe signal suppression (matrix effect) and compromising assay reliability.

To overcome this, we must move away from simple Protein Precipitation (PPT) toward a self-validating system utilizing Mixed-Mode Anion Exchange (MAX) SPE coupled with sub-2 µm UPLC and Multiple Reaction Monitoring (MRM).

Methodological Comparison: Why Legacy Methods Fail

To establish the superiority of the optimized workflow, we compared its performance against Traditional HPLC-UV and Standard LC-MS/MS (using PPT) using human plasma spiked with 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

Table 1: Comparative Performance of Analytical Approaches

Validation ParameterTraditional HPLC-UV (Liquid-Liquid Extraction)Standard LC-MS/MS (Protein Precipitation)Optimized UPLC-MS/MS (MAX-SPE)
Linearity Range 500 – 20,000 ng/mL50 – 10,000 ng/mL5 – 10,000 ng/mL
Sensitivity (LLOQ) 500 ng/mL50 ng/mL5 ng/mL
Sample Volume Required 500 µL100 µL50 µL
Matrix Effect (Suppression) N/A (UV detection)65% (Severe Ion Suppression)98% (Minimal Suppression)
Intra-day Precision (CV%) 8.5% – 12.4%6.2% – 11.5%1.8% – 4.5%
Chromatographic Run Time 15.0 min4.5 min2.0 min

Data Synthesis: The optimized SPE-UPLC-MS/MS method achieves a 10-fold increase in sensitivity over standard LC-MS/MS while requiring half the sample volume. By actively removing phospholipids, the SPE method restores matrix recovery to 98%, ensuring the assay is robust across different patient samples.

Experimental Protocol: A Self-Validating System

This protocol is designed not just to execute steps, but to embed quality control directly into the chemistry.

Step 1: Sample Preparation (Solid-Phase Extraction)
  • The Causality: The analyte is a carboxylic acid with a pKa of ~3.5. At a neutral pH, it is deprotonated (anionic). By using a Mixed-Mode Anion Exchange (MAX) sorbent, we can trap the analyte via strong electrostatic interactions. This allows us to aggressively wash the sorbent with 100% organic solvents to strip away neutral lipids and phospholipids before eluting the target.

  • The Procedure:

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 10 µL of Internal Standard (IS, e.g., ^2H_3-analog) to normalize extraction variations.

    • Dilute with 200 µL of 2% ammonium hydroxide in water to ensure complete analyte deprotonation.

    • Load onto a pre-conditioned MAX SPE plate.

    • Wash 1: 200 µL of 5% ammonium hydroxide (removes polar interferences).

    • Wash 2: 200 µL of 100% Methanol (removes phospholipids).

    • Elute: 2 x 100 µL of Methanol containing 2% formic acid (neutralizes the analyte for release).

    • Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

Step 2: Chromatographic Separation
  • The Causality: Sub-2 µm particles reduce eddy diffusion, sharpening peaks and increasing the signal-to-noise (S/N) ratio.

  • The Procedure: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 1.5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometric Detection
  • The Causality: MRM isolates the specific precursor ion and fragments it, eliminating background chemical noise.

  • The Procedure: Operate the Triple Quadrupole in ESI positive mode. Monitor the specific transition m/z 218.1 → 105.1 (representing the cleavage of the triazole ring to yield the stable 2-methylbenzyl cation).

Workflow A 1. Plasma Spiking (Analyte + IS) B 2. MAX-SPE Cleanup (Phospholipid Removal) A->B C 3. UPLC Separation (C18, Sub-2 µm) B->C D 4. ESI+ Ionization (m/z 218.1 -> 105.1) C->D E 5. MRM Quantitation (Triple Quadrupole) D->E

Step-by-step analytical workflow for triazole carboxylic acid quantification.

Regulatory Alignment & Validation Logic

To ensure the method is scientifically defensible for clinical submissions, it must be validated according to the 2[2].

  • Sensitivity (LLOQ): The Lower Limit of Quantification must demonstrate a signal-to-noise ratio of at least 5:1. Precision must be within ±20% CV, and accuracy between 80-120% of the nominal concentration[3].

  • Accuracy & Precision: For all non-LLOQ calibration standards, the precision determined at each concentration level must not exceed 15% CV[2].

  • Selectivity: The method must differentiate the analyte from endogenous components. Responses detected in blank matrices must be less than 20% of the analyte response at the LLOQ[4].

Validation Core FDA BMV Criteria N1 Selectivity Blank < 20% LLOQ Core->N1 N2 Sensitivity (LLOQ) CV u2264 20% Core->N2 N3 Accuracy & Precision CV u2264 15% Core->N3 N4 Matrix Effect IS-Normalized Core->N4

Core FDA bioanalytical method validation (BMV) parameters.

References

  • European Medicines Agency (EMA). "Inovelon, INN-rufinamide." Available at:[Link]

  • Resolvemass. "Essential FDA Guidelines for Bioanalytical Method Validation." Available at: [Link]

  • GMP Compliance. "Bioanalytical Method Validation." Available at:[Link]

  • FyoniBio. "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic Acid

This document provides essential procedural guidance for the safe and compliant disposal of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid. Developed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes established safety protocols with the known characteristics of related chemical structures to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe chemical handling and disposal. Based on data from similar triazole and carboxylic acid compounds, 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid should be handled as a hazardous substance.

Inferred Hazardous Characteristics:

Hazard ClassDescriptionSupporting Evidence from Analogous Compounds
Skin Irritation May cause skin irritation upon contact.1H-1,2,3-Triazole-4-carboxylic acid and 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid are classified as skin irritants.[2][3]
Serious Eye Irritation May cause serious eye irritation.1H-1,2,3-Triazole-4-carboxylic acid and 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid are classified as causing serious eye irritation.[2][3]
Acute Oral Toxicity May be harmful if swallowed.1,2,3-Triazole-4-carboxylic acid is classified as harmful if swallowed.[2]
Respiratory Irritation May cause respiratory irritation.1,2,3-Triazole-4-carboxylic acid may cause respiratory tract irritation.[2]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid for disposal, all personnel must be equipped with the following PPE:[4]

  • Eye Protection: Chemical safety goggles are mandatory. In cases of potential splashing, a face shield should also be worn.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. No single glove material protects against all chemicals, so it is crucial to select gloves appropriate for the specific substance.[4]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6] Emergency eyewash stations and safety showers must be readily accessible.[3][5]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.[1]

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.[1]

  • Contain the Spill:

    • For Solid Spills: Carefully sweep the material to avoid creating dust. If necessary, lightly moisten the material to minimize airborne particles. Place the swept material into a clearly labeled, sealable container for hazardous waste.[1]

    • For Liquid Spills (if in solution): Absorb the spill with an inert material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent. Place the absorbent material into a sealed container for disposal.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[1]

Proper Disposal Procedures

The disposal of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid must be managed as hazardous chemical waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]

The following workflow outlines the required steps for compliant disposal:

DisposalWorkflow cluster_LabOperations In the Laboratory cluster_Storage Waste Accumulation Area cluster_Disposal Final Disposal A 1. Waste Segregation Designate a dedicated container for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid waste. B 2. Container Management Use a compatible, sealed, and clearly labeled container. A->B Collect Waste C 3. Labeling Affix a 'Hazardous Waste' label with the full chemical name and associated hazards. B->C Prepare for Storage D 4. Secure Storage Store in a designated, ventilated, and secure area with secondary containment. C->D Transfer to Storage E 5. Professional Disposal Arrange for pickup and disposal by a licensed hazardous waste management company. D->E Schedule Pickup

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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